molecular formula C20H19NO2 B6056794 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione

Cat. No. B6056794
M. Wt: 305.4 g/mol
InChI Key: ZJPCVYYUTUTCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as Meldrum's acid derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects.

Scientific Research Applications

2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. In addition, 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative has been shown to exhibit potential applications in the field of catalysis, as well as in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative is not fully understood. However, it is believed that this compound acts as a nucleophile, attacking electrophilic species and forming covalent bonds. This mechanism of action has been shown to be responsible for the compound's unique biochemical and physiological effects.
Biochemical and Physiological Effects:
2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative has been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative in lab experiments is its high purity and yield. This compound has been shown to be relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several potential future directions for the study of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative. One potential direction is the further exploration of its potential applications in organic electronics and catalysis. In addition, further studies are needed to determine the safe dosage and potential side effects of this compound. Finally, the potential use of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative in the treatment of various diseases should be further explored, including its potential use as an antioxidant and anti-inflammatory agent.
Conclusion:
In conclusion, 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects. While there are still many unanswered questions regarding the mechanism of action and potential side effects of this compound, its potential applications in organic electronics, catalysis, and disease treatment make it a promising candidate for further study.

Synthesis Methods

2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid derivative can be synthesized using various methods. One of the most common methods is the reaction of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid with aniline in the presence of a catalyst. This method has been shown to yield high purity and yield of the desired compound. Other methods include the reaction of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid with different amines or imines, and the reaction of 2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione's acid with various aldehydes or ketones.

properties

IUPAC Name

3-hydroxy-2-[(2-methylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-5-6-10-18(14)21-13-17-19(22)11-16(12-20(17)23)15-8-3-2-4-9-15/h2-10,13,16,22H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCVYYUTUTCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.